molecular formula C12H19N B8495008 N-(Cyclohex-2-en-1-yl)cyclohexanimine CAS No. 65305-83-1

N-(Cyclohex-2-en-1-yl)cyclohexanimine

Cat. No.: B8495008
CAS No.: 65305-83-1
M. Wt: 177.29 g/mol
InChI Key: XVUPAFDDMTWGPW-UHFFFAOYSA-N
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Description

N-(Cyclohex-2-en-1-yl)cyclohexanimine is a bicyclic secondary amine featuring a cyclohexene substituent conjugated with a cyclohexanimine moiety. This compound is structurally notable for its unsaturated cyclohexene ring, which imparts unique electronic and steric properties compared to fully saturated analogs. It is primarily synthesized via catalytic methods, such as iron-catalyzed allylic amination, yielding 41% under optimized conditions (e.g., using UiO-FeBr, cyclohexene, and aniline) .

Properties

CAS No.

65305-83-1

Molecular Formula

C12H19N

Molecular Weight

177.29 g/mol

IUPAC Name

N-cyclohex-2-en-1-ylcyclohexanimine

InChI

InChI=1S/C12H19N/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h3,7,11H,1-2,4-6,8-10H2

InChI Key

XVUPAFDDMTWGPW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=NC2CCCC=C2)CC1

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of N-(Cyclohex-2-en-1-yl)cyclohexanimine and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Synthesis Yield Key Reaction/Application Safety Considerations
This compound C₁₂H₁₈N₂ 190.29 41% Allylic amination, sulfonamide synthesis Requires ventilation, PPE
N-Cyclohexylcyclohexanamine C₁₂H₂₃N 181.32 Not reported Base structure for hydrogen-bonded crystals Low hazard (no specific data)
N-(4-CF₃-benzenesulfonyl)cyclohex-2-en-1-amine C₁₃H₁₄F₃NO₂S 317.32 38% Electron-deficient sulfonamide synthesis Not reported
N-(Carboxymethyl)cycloheximide C₉H₁₄N₂O₂ 182.22 45–76% Peptide coupling via PyBOP activation Requires preparative HPLC purification
N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide C₁₈H₂₀N₂OS 318.43 Not reported X-ray-characterized thiourea derivative No safety data

Key Observations :

  • Reactivity : The cyclohexene ring in this compound enhances electrophilicity, enabling efficient allylic amination and sulfonamide formation . Saturated analogs like N-cyclohexylcyclohexanamine lack this reactivity, making them more suited for hydrogen-bonded crystal engineering .
  • Synthetic Efficiency : Yields for N-(Cyclohex-2-en-1-yl) derivatives vary widely (38–76%), depending on the catalyst and substrate . Thiourea derivatives (e.g., ) require multi-step synthesis but achieve high crystallinity for structural studies .

Spectroscopic and Analytical Data

  • NMR : For N-(Cyclohex-2-en-1-yl(p-tolyl)methyl)-4-methoxyaniline, ¹³C NMR peaks at δ 140.6 (aromatic carbons) and 21.1 (methyl groups) highlight electronic effects of substituents . Comparable data for this compound are absent in the evidence but inferred to show deshielded signals due to conjugation.
  • HRMS : A related compound, N-(Cyclohex-2-en-1-yl(p-tolyl)methyl)-4-methoxyaniline, exhibits an [M + Na]+ peak at m/z 225.1250, consistent with its molecular formula .

Catalytic and Oxidative Behavior

  • Oxidation: Cyclohexanimine derivatives are oxidized to cyclohexanone oxime with 98% conversion using Co/Zn-grafted mesoporous silica (CZM-1) under UV/ozone conditions . This contrasts with saturated amines, which are less reactive in such transformations.
  • Electron-Transfer Pathways : Electron-deficient sulfonamides derived from this compound participate in oxidative dehydrogenative carboxylation, demonstrating versatility in C–N bond formation .

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